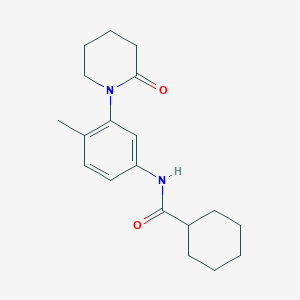
2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H18FN3O5 and its molecular weight is 399.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antipsychotic Potential and Synthesis
Research on similar compounds has explored their potential as novel antipsychotic agents. For instance, a study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols reported the synthesis and pharmacological evaluation of a series potentially showcasing antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, a common target for antipsychotic drugs. This suggests a unique mechanism of action for these compounds, which could be a point of interest for further development and research in the field of neuropsychiatric disorder treatments (Wise et al., 1987).
Radioligand Imaging
Another study focused on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, highlighting the advanced use of pyrazolo[1,5-a]pyrimidineacetamides in medical imaging. These compounds, due to their selective ligand properties, offer significant potential for in vivo imaging of various brain disorders, providing insights into the neuroinflammatory processes involved in diseases like Alzheimer's and Parkinson's (Dollé et al., 2008).
Antioxidant Activity and Coordination Complexes
Research into pyrazole-acetamide derivatives has also demonstrated their application in synthesizing novel Co(II) and Cu(II) coordination complexes with significant antioxidant activity. These studies not only contribute to our understanding of hydrogen bonding's effect on self-assembly processes but also open new avenues for developing antioxidant agents with potential therapeutic applications (Chkirate et al., 2019).
Anti-inflammatory Activity
Additionally, compounds with a similar core structure have been synthesized and evaluated for anti-inflammatory activity, indicating the potential for developing new therapeutic agents based on the modification of the acetamide group. This highlights the ongoing interest in acetamide derivatives for their pharmacological properties, offering new pathways for drug development (Sunder & Maleraju, 2013).
Propiedades
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O5/c1-28-16-8-7-15(11-17(16)29-2)24-10-9-23(19(26)20(24)27)12-18(25)22-14-5-3-13(21)4-6-14/h3-11H,12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTCKHRKRCBCMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 1,3-diphenyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate](/img/structure/B2708308.png)
![N-(2-bromophenyl)-2-[2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2708311.png)
![Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2708312.png)
![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2708315.png)
![N-[(4-Methoxy-1-methylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2708316.png)
![1-(2-Furoyl)-4-{[2-isopropyl-5-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperazine](/img/structure/B2708318.png)
![3-Bromo-N-[(4-methoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2708321.png)
![2-Ethoxy-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2708322.png)
![2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2708323.png)
![3-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2708324.png)

![(E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2708327.png)


